molecular formula C20H19NO3 B11365555 2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11365555
M. Wt: 321.4 g/mol
InChI Key: IKDHXVGHTQWIKE-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is an organic compound belonging to the class of oxazole carboxylates. This compound features a unique structure with two dimethylphenyl groups attached to an oxazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amide. This reaction is often catalyzed by acidic or basic conditions.

    Attachment of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions, using appropriate dimethylbenzene derivatives and catalysts like aluminum chloride (AlCl₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts and Solvents: Common catalysts include Lewis acids like AlCl₃, while solvents such as dichloromethane or toluene are used to dissolve reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Catalysts: AlCl₃ for Friedel-Crafts reactions

    Solvents: Dichloromethane, toluene

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reactants used

Scientific Research Applications

Chemistry

In chemistry, 2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and structural versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole ring and dimethylphenyl groups allow it to fit into active sites or binding pockets, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenyl 1,2-oxazole-3-carboxylate
  • 3,4-Dimethylphenyl 1,2-oxazole-3-carboxylate
  • 2,3-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

Uniqueness

2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of two dimethylphenyl groups attached to the oxazole ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

(2,3-dimethylphenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C20H19NO3/c1-12-8-9-16(10-14(12)3)19-11-17(21-24-19)20(22)23-18-7-5-6-13(2)15(18)4/h5-11H,1-4H3

InChI Key

IKDHXVGHTQWIKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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